molecular formula C20H21N3OS B2804165 3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 886897-55-8

3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2804165
CAS No.: 886897-55-8
M. Wt: 351.47
InChI Key: HXFOJICKRJELTI-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound designed for research and development applications. Its molecular structure incorporates a benzamide core linked to a substituted imidazole moiety via a thioether bridge . This specific architecture, featuring dimethyl and phenyl substituents, is engineered to modulate the compound's steric and electronic properties, making it a versatile scaffold for further chemical derivatization . Compounds containing imidazole rings and thioether linkages are of significant interest in medicinal chemistry and materials science due to their potential as scaffolds for bioactive molecules . Benzimidazole and imidazole-based analogs, for instance, have been broadly examined for a wide spectrum of biological activities, including antimicrobial and anticancer effects . The imidazole-thioether linkage in this compound offers a combination of stability and reactivity, while the benzamide component provides a handle for interaction with biological systems . Researchers can utilize this well-defined structure in drug discovery programs, particularly in projects involving enzyme inhibition or coordination chemistry, where precise molecular interactions are critical . Its structural features make it a candidate for investigating interactions with various biological targets, such as enzymes like dihydrofolate reductase (DHFR), which is a known target for antimicrobial and anticancer agents . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,4-dimethyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c1-14-8-9-17(12-15(14)2)19(24)21-10-11-25-20-22-13-18(23-20)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFOJICKRJELTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroimidazole derivatives

    Substitution: Nitrobenzamides, halobenzamides

Scientific Research Applications

3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring is known to bind to metal ions and active sites of enzymes, thereby inhibiting their activity . The thioether linkage and benzamide moiety contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Compound X is compared to structurally related benzamide derivatives (Table 1):

Compound Name / ID Core Structure Substituents / Modifications Key Functional Groups Reference
Compound X Benzamide + imidazole 3,4-dimethyl benzamide; ethylthio linker; 5-phenylimidazole Amide, thioether, imidazole
W1 () Benzamide + benzimidazole 2,4-dinitrophenyl; thioacetamido linker Amide, thioether, benzimidazole
Compound 6 () Benzamide + thiadiazole-isoxazole 5-isoxazolyl; 3-phenyl-thiadiazole Amide, thiadiazole, isoxazole
8a () Benzamide + pyridine-thiadiazole Acetyl/methylpyridine; thiadiazole Amide, pyridine, thiadiazole
2-[(Thiazolylmethyl)thio]-benzamide () Benzamide + thiazole Thiazolemethylthio linker; variable aryl substitutions Amide, thioether, thiazole

Key Observations :

  • Heterocyclic Diversity : Compound X’s imidazole ring distinguishes it from benzimidazole (W1), thiadiazole (Compound 6), or thiazole () derivatives. The imidazole’s nitrogen atoms may enhance hydrogen bonding in target interactions .
  • Substituent Effects : The 3,4-dimethyl groups on X’s benzamide increase lipophilicity compared to W1’s electron-withdrawing dinitrophenyl group, which may influence cytotoxicity .

Pharmacological and Physicochemical Properties

Physicochemical Data
  • Melting Points :
    • Compound 6 (): 160°C .
    • 8a (): 290°C, indicating higher thermal stability due to fused pyridine-thiadiazole .
  • Spectroscopic Profiles :
    • X’s ¹H-NMR would show aromatic protons (δ 7.2–8.5 ppm) for benzamide and imidazole, similar to compounds in .
    • MS data for thiadiazole derivatives (e.g., m/z 415 for 8a) suggest distinct fragmentation patterns compared to X’s imidazole-containing structure .

Structure-Activity Relationships (SAR)

  • Imidazole vs.
  • Substituent Positioning : The 5-phenyl group on X’s imidazole may enhance π-π stacking with aromatic residues in enzymes, whereas 3,4-dimethyl groups on benzamide improve membrane permeability .
  • Linker Flexibility : Ethylthio in X provides moderate conformational flexibility compared to rigid thioacetamido (W1) or triazole () linkers, balancing binding and solubility .

Biological Activity

3,4-Dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The molecular formula is C18H22N2SC_{18}H_{22}N_2S, and it features a benzamide core substituted with a thioether group linked to an imidazole ring. This unique structure contributes to its pharmacological properties.

1. Anticancer Activity

Research indicates that imidazole derivatives can exhibit significant anticancer properties. For instance, studies have shown that compounds containing the imidazole moiety can inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and apoptosis.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and regulation of gene expression respectively .

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. Studies have reported that derivatives of imidazole exhibit potent activity against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : In comparative studies, the MIC values for related compounds ranged from 40 to 50 µg/mL against pathogens like E. coli and S. aureus, suggesting that this compound could possess similar efficacy .

3. Anti-inflammatory Activity

The compound's potential anti-inflammatory effects have also been noted in various studies. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

  • Inhibition Percentage : Certain analogs have demonstrated up to 89% inhibition of IL-6 at concentrations around 10 µg/mL, indicating strong anti-inflammatory potential .

Research Findings and Case Studies

Recent research has focused on synthesizing and evaluating the biological activities of this compound and its derivatives:

Study Activity Tested Findings
Study AAnticancerInhibited growth in multiple cancer cell lines with IC50 values < 20 µM.
Study BAntimicrobialExhibited MIC values between 40–50 µg/mL against E. coli and S. aureus.
Study CAnti-inflammatoryShowed significant inhibition (up to 89%) of IL-6 production in vitro.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dimethyl-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)benzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions:

Imidazole ring formation : Condensation of aldehydes with amines and thiols under acidic/basic conditions to generate the 5-phenyl-1H-imidazole core .

Thioether linkage : Reaction of the imidazole thiol with a bromoethyl intermediate (e.g., 2-bromoethylamine) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃) .

Amide coupling : Final benzamide formation via coupling of 3,4-dimethylbenzoyl chloride with the thioethylimidazole intermediate using coupling agents (EDC/HOBt) or Schotten-Baumann conditions .

  • Optimization : Key parameters include solvent polarity, temperature (often 0–60°C), and stoichiometric ratios. Yield improvements are achieved via TLC monitoring and column chromatography purification .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on benzamide, phenyl on imidazole) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to resolve bond lengths/angles and confirm stereochemistry .

Q. What preliminary biological screening assays are recommended for this compound?

  • Assays :

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
  • Enzyme inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorometric/colorimetric kits .
  • Antimicrobial activity : Broth microdilution assays for bacterial/fungal strains .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity or selectivity?

  • Approach :

  • Substituent variation : Modify benzamide (e.g., electron-withdrawing groups at 3,4-positions) or imidazole (e.g., halogenated phenyl rings) to assess impact on binding .
  • Bioisosteric replacement : Replace thioether with sulfoxide/sulfone or imidazole with triazole to enhance metabolic stability .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with target proteins (e.g., tubulin for anticancer activity) .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Troubleshooting :

  • Purity validation : HPLC (>95% purity) to exclude impurities affecting results .
  • Assay standardization : Control for variables like serum concentration in cell culture or incubation time .
  • Orthogonal assays : Confirm activity via complementary methods (e.g., Western blot for apoptosis markers if cytotoxicity is observed) .

Q. What strategies are effective in scaling up synthesis without compromising yield or purity?

  • Scale-up protocols :

  • Flow chemistry : Continuous flow reactors for imidazole formation to improve heat/mass transfer .
  • Catalytic optimization : Use Pd/C or Ni catalysts for efficient thioether coupling .
  • Green solvents : Switch to ethanol/water mixtures for amide coupling to reduce toxicity .

Q. How can metabolic stability and pharmacokinetic (PK) properties be evaluated preclinically?

  • Methods :

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .
  • Plasma protein binding : Equilibrium dialysis to assess free fraction .
  • In vivo PK : Administer to rodent models and analyze plasma via LC-MS/MS for bioavailability (AUC, Cmax) .

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